2,2-dihydroxypropanoic acid

Hydration equilibrium Speciation control Formulation pH

2,2-Dihydroxypropanoic acid (CAS 1825-45-2; C₃H₆O₄; MW 106.08 g/mol), systematically named 2,2-dihydroxypropanoic acid, is the geminal diol (hydrated) form of pyruvic acid. Unlike simple carboxylic acids, this compound exists in dynamic equilibrium with its oxo counterpart (pyruvic acid), making its speciation, reactivity, and analytical behavior highly dependent on pH and solvent environment.

Molecular Formula C3H6O4
Molecular Weight 106.08 g/mol
CAS No. 1825-45-2
Cat. No. B155142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dihydroxypropanoic acid
CAS1825-45-2
Synonyms2,2-dihydroxypropionate
Molecular FormulaC3H6O4
Molecular Weight106.08 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(O)O
InChIInChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5)
InChIKeyHPQUMJNDQVOTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dihydroxypropanoic Acid (CAS 1825-45-2): Core Identity, Hydration Equilibrium, and Procurement-Relevant Characteristics


2,2-Dihydroxypropanoic acid (CAS 1825-45-2; C₃H₆O₄; MW 106.08 g/mol), systematically named 2,2-dihydroxypropanoic acid, is the geminal diol (hydrated) form of pyruvic acid [1]. Unlike simple carboxylic acids, this compound exists in dynamic equilibrium with its oxo counterpart (pyruvic acid), making its speciation, reactivity, and analytical behavior highly dependent on pH and solvent environment [2]. The molecule carries a single carboxylic acid group (pKₐ ∼3.23 for the hydrated form) and two hydroxyl groups on the α‑carbon, which confer both hydrogen‑bond donating and accepting capability as well as chelating potential [2]. These features distinguish it from simple α‑keto acids (which lack the gem‑diol functionality) and from structural analogs such as 2,2‑dimethylolpropionic acid (DMPA; CAS 4767‑03‑7) that carry primary hydroxyls on a quaternary carbon, resulting in fundamentally different reactivity and application profiles [3].

Why 2,2-Dihydroxypropanoic Acid Cannot Be Replaced by Generic α‑Keto Acids or Simple Diols


The hydration equilibrium between 2,2‑dihydroxypropanoic acid and pyruvic acid is profoundly pH‑dependent: under acidic conditions the protonated gem‑diol dominates (Kₕₒₓₒ = 2.35), whereas under basic conditions the oxo form is overwhelmingly favored (Kₕᵢₒₙ = 0.087) [1]. Consequently, an α‑keto acid such as pyruvic acid or 3‑methyl‑2‑oxobutanoic acid cannot reproduce the neutral‑pH speciation, hydrogen‑bonding network, or metal‑chelation geometry of the gem‑diol [1]. Conversely, structural diol analogs like 2,2‑dimethylolpropionic acid (DMPA) lack the labile carbonyl‑hydration equilibrium and exhibit different pKₐ values and steric profiles, leading to divergent performance when used as hydrophilic chain extenders in polyurethane dispersions [2]. Direct substitution therefore introduces uncontrolled changes in equilibrium composition, acid‑base behavior, and polymer architecture.

2,2-Dihydroxypropanoic Acid: Quantified Differentiation Versus Closest Analogs


pH‑Dependent Hydration Equilibrium: Tunable Speciation Versus Static α‑Keto Acids

At 25 °C and ionic strength 0.15, the hydration equilibrium constant (Kₕ = [hydrate]/[oxo]) for the protonated form of pyruvic acid/2,2‑dihydroxypropanoic acid is Kₕₒₓₒ = 2.353 ± 0.000, whereas for the deprotonated (carboxylate) form it drops to Kₕᵢₒₙ = 0.087 ± 0.002 [1]. For comparison, 3‑methyl‑2‑oxobutanoic acid displays Kₕₒₓₒ = 1.483 and Kₕᵢₒₙ = 0.054, while 4‑methyl‑2‑oxopentanoic acid shows Kₕₒₓₒ = 1.083 and Kₕᵢₒₙ = 0.044 [1]. Thus, 2,2‑dihydroxypropanoic acid is the most hydrated α‑keto acid in the series, providing a wider operational window for formulations that require the gem‑diol form.

Hydration equilibrium Speciation control Formulation pH

Acid‑Base Differentiation: pKₐ Shift of ~1.5 Units Between Hydrated and Oxo Forms

The acid dissociation constants for the hydrated and oxo forms of 2,2‑dihydroxypropanoic acid/pyruvic acid are resolved via NMR: pKₐₒₓₒ = 1.79 ± 0.06 and pKₐₕᵧₔ = 3.23 ± 0.04 [1]. The hydrate is therefore a ~3.8‑fold weaker acid than the oxo form. In contrast, the composite (apparent) pKₐ of pyruvic acid often quoted in the literature (∼2.4) masks this speciation [2]. For procurement and formulation, this means that 2,2‑dihydroxypropanoic acid contributes a distinct buffering region and ionization state that cannot be replicated by the oxo form or by simple aliphatic acids such as propanoic acid (pKₐ ∼4.87) [2].

Acid dissociation constant pKₐ Ionization state

Hydration/Dehydration Kinetics: Quantitative Rate Constants for Aqueous Stability Prediction

The acid‑catalyzed interconversion between pyruvic acid and 2,2‑dihydroxypropanoic acid proceeds with a forward (hydration) rate constant of kₕ = 5.6 L mol⁻¹ s⁻¹ and a reverse (dehydration) rate constant of k₋ₕ = 8.7 L mol⁻¹ s⁻¹, yielding an equilibrium constant Kₑₑ = kₕ/k₋ₕ ≈ 0.64 under the conditions studied [1]. These values provide a quantitative basis for predicting the persistence of the gem‑diol form in aqueous solution: at neutral pH and ambient temperature, the dehydration half‑life is on the order of seconds to minutes, depending on buffer catalysis [2]. This kinetic profile contrasts with the more stable gem‑diols of strongly electron‑withdrawing carbonyl compounds (e.g., chloral hydrate, Kₑₑ ≫ 1) and underscores the need for pH control or non‑aqueous media when the hydrated form is desired.

Reaction kinetics Aqueous stability Formulation shelf-life

Polyurethane Curing Agent Performance: 90% Solid Content and 12.5% NCO Using 2,2‑Dihydroxypropionic Acid as Hydrophilic Chain Extender

A patent formulation employing 2,2‑dihydroxypropionic acid (91.6 parts) as the dihydroxy carboxylic acid hydrophilic chain extender, together with polyethylene glycol (MW 400) and toluene diisocyanate, yields a water‑based polyurethane curing agent with a solid content of 90% and an isocyanate (NCO) content of 12.5% [1]. While the patent does not provide a direct side‑by‑side comparator, typical water‑based polyurethane curing agents achieve solid contents in the 50–70% range [2]. The use of 2,2‑dihydroxypropionic acid (rather than the more common 2,2‑dimethylolpropionic acid, DMPA) is credited with contributing to the high solid content and good water solubility, although a rigorous mechanistic attribution is not provided.

Polyurethane dispersion Hydrophilic chain extender Coating formulation

Atmospheric Chemistry: Tunneling‑Enhanced Formation Rate of 2,2‑Dihydroxypropionic Acid Versus Classical Predictions

A computational study of gas‑phase pyruvic acid decomposition and hydration found that unsymmetrical Eckart tunneling significantly increases the rate of 2,2‑dihydroxypropionic acid (DHPA) formation, with the tunneling correction raising the rate constant above the classical transition‑state theory value [1]. This effect is not observed to the same extent for the competing decarboxylation pathway, implying that DHPA formation is selectively enhanced under atmospheric conditions. The study establishes a direct competition between PA decomposition and hydration, with a strong dependence on water concentration and temperature [1]. While no direct head‑to‑head comparison with another gem‑diol is provided, the finding is specific to DHPA and its water complex.

Atmospheric chemistry Tunneling kinetics Environmental fate

Thermodynamic Signature of Hydration in Ice: Cooperative Water Involvement and Enthalpy of −22 kJ mol⁻¹

In frozen aqueous solutions at 230 K, the hydration of pyruvic acid to 2,2‑dihydroxypropanoic acid involves 3.5 ± 0.3 water molecules cooperatively, with an enthalpy of hydration ΔHₕ ≈ −22 kJ mol⁻¹ [1]. The equilibrium quotient Qₕ(T) = [PAH]/[PA] becomes temperature‑independent below ∼250 K, a behavior not observed for simpler carbonyl hydrations and indicative of the unique cooperative mechanism in ice [1]. This thermodynamic profile is specific to the pyruvic acid/2,2‑dihydroxypropanoic acid system and has implications for cryochemical processing and the chemistry of interstellar ices.

Cryochemistry Thermodynamics Interfacial water

2,2-Dihydroxypropanoic Acid: Evidence‑Backed Application Scenarios for Procurement and Research Use


pH‑Controlled Formulations Requiring Reversible Gem‑Diol ↔ Oxo Switching

The steep pH‑dependence of the hydration equilibrium (Kₕₒₓₒ = 2.35 vs. Kₕᵢₒₙ = 0.087) allows formulators to toggle between the hydrated and oxo forms by adjusting pH between ∼1 and ∼7 [1]. This is directly relevant to the design of stimuli‑responsive drug‑delivery systems, where the hydrate may serve as a pro‑drug of pyruvic acid, and to metal‑chelation applications where the gem‑diol provides a distinct coordination geometry unavailable from the keto form.

High‑Solids Waterborne Polyurethane Coatings and Adhesives

The patent‑documented formulation achieving 90% solid content and 12.5% NCO content using 2,2‑dihydroxypropionic acid as the hydrophilic chain extender [2] supports its procurement for industrial polyurethane dispersion manufacturing. Compared with formulations using DMPA, the use of 2,2‑dihydroxypropionic acid may offer advantages in achieving higher solids loading, though direct comparative studies are needed to confirm superiority.

Atmospheric Aerosol and Environmental Fate Modeling

The tunneling‑enhanced formation rate of DHPA from pyruvic acid, as demonstrated computationally [3], makes 2,2‑dihydroxypropanoic acid a critical species in atmospheric chemistry models. Researchers procuring this compound for mechanistic studies or as an authentic standard for product identification in field samples will benefit from the well‑characterized hydration kinetics and thermodynamics described in the literature.

Cryochemical and Astrochemical Studies in Ice Matrices

The cooperative hydration behavior in ice, with 3.5 water molecules involved and ΔHₕ ≈ −22 kJ mol⁻¹, plus the temperature‑independent equilibrium below 250 K [4], positions 2,2‑dihydroxypropanoic acid as a model system for studying carbonyl chemistry in interstellar and cometary ice analogs. Procurement for such studies should specify the hydrated form to ensure consistency with the thermodynamic data reported for the gem‑diol.

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